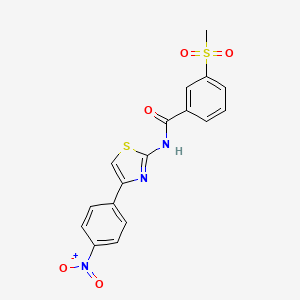

3-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide

Beschreibung

3-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and material science

Eigenschaften

IUPAC Name |

3-methylsulfonyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O5S2/c1-27(24,25)14-4-2-3-12(9-14)16(21)19-17-18-15(10-26-17)11-5-7-13(8-6-11)20(22)23/h2-10H,1H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULODCAMYYUDVIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

Nitration: The thiazole derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position of the phenyl ring.

Sulfonylation: The methylsulfonyl group is introduced by reacting the nitrated thiazole derivative with methylsulfonyl chloride in the presence of a base such as triethylamine.

Amidation: Finally, the benzamide moiety is introduced by reacting the sulfonylated thiazole derivative with benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium catalyst or sodium dithionite in aqueous medium.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The synthesis of 3-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide typically involves multi-step chemical reactions that incorporate thiazole and sulfonamide moieties. The structural framework of this compound allows for various modifications that can enhance its biological activity. The thiazole ring, known for its versatility, contributes to the compound's pharmacological properties by facilitating interactions with biological targets .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing thiazole and sulfonamide groups. For instance, derivatives like N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is primarily attributed to the inhibition of dihydropteroate synthetase, a key enzyme in bacterial folate synthesis .

| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | ||

| S. aureus | ||

| B. subtilis | ||

| S. epidermidis | ||

| Isopropyl | 8 | 10.5 |

| Other Compounds | Varies | Varies |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer). The structure-activity relationship indicates that specific substitutions on the thiazole ring can enhance selectivity and potency against cancer cells .

Antinociceptive Effects

A study focused on the antinociceptive effects of thiazole-containing compounds reported promising results in pain models, suggesting that modifications to the thiazole structure can lead to enhanced analgesic properties .

Structure-Activity Relationship Analysis

Research analyzing various thiazole derivatives has revealed that specific functional groups significantly influence biological activity. For example, the presence of nitro groups has been associated with increased antimicrobial efficacy, while methylsulfonyl groups enhance solubility and bioavailability .

Wirkmechanismus

The mechanism of action of 3-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Signal Transduction: It may interfere with cellular signaling pathways, leading to altered cellular responses.

DNA Interaction: The compound can intercalate into DNA, disrupting its replication and transcription processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-methyl-4-(4-nitrophenyl)thiazole: Similar structure but lacks the benzamide moiety.

4-(pyridin-4-yl)thiazol-2-amine: Contains a thiazole ring but with different substituents.

Uniqueness

3-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide is unique due to the presence of both the methylsulfonyl and benzamide groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound in various scientific applications.

Biologische Aktivität

3-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide is a complex organic compound belonging to the thiazole derivatives class. Its unique structure, featuring both a methylsulfonyl and a benzamide group, endows it with diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The compound's chemical formula is , and its IUPAC name is 3-methylsulfonyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide. The synthesis typically involves several steps:

- Formation of Thiazole Ring : Reaction of an α-haloketone with thiourea under basic conditions.

- Nitration : Introduction of the nitro group using concentrated nitric and sulfuric acids.

- Sulfonylation : Reaction with methylsulfonyl chloride in the presence of a base.

- Amidation : Final introduction of the benzamide moiety using benzoyl chloride and a base.

Biological Activity Overview

The biological activities of 3-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide include antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with thiazole and sulfonamide moieties exhibit significant antibacterial activity. For instance, studies have shown that derivatives similar to this compound demonstrate potent effects against both Gram-positive and Gram-negative bacteria. In one study, compounds displayed zones of inhibition against E. coli and Staphylococcus aureus, highlighting their potential as antibacterial agents .

| Compound | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| Isopropyl derivative | 8 | E. coli: 8, S. aureus: 9 |

| Other derivatives | 7.5 | S. epidermidis: 7 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Thiazole derivatives are known for their cytotoxic effects against various cancer cell lines. For example, structural activity relationship (SAR) studies suggest that the presence of electron-donating groups enhances anticancer activity by improving interactions with target proteins involved in cell proliferation . In vitro studies have reported IC50 values indicating significant cytotoxicity against cancer cell lines such as HT29.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting metabolic pathways.

- Signal Transduction Interference : It could interfere with cellular signaling pathways, leading to altered cellular responses.

- DNA Interaction : The compound has the potential to intercalate into DNA, thereby disrupting replication and transcription processes .

Case Studies

- Antimicrobial Efficacy : A study synthesized N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, which showed promising antibacterial activity when tested against various bacterial strains in combination with cell-penetrating peptides .

- Antitumor Properties : Another investigation focused on thiazole-integrated compounds demonstrated significant growth inhibition in cancer cell lines, suggesting that modifications in the thiazole structure can enhance anticancer efficacy .

Q & A

Q. How can researchers optimize the synthesis of 3-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide to improve yield and purity?

Synthetic optimization should focus on key steps:

- Cyclocondensation : React 2-bromo-1-(3-(methylsulfonyl)phenyl)ethanone with 4-(4-nitrophenyl)thiazol-2-amine in ethanol under reflux (30–60 minutes), as demonstrated in analogous thiazole syntheses .

- Purification : Use ethyl acetate extraction followed by recrystallization (ethanol or methanol) to achieve >85% purity, as seen in structurally similar benzamide derivatives .

- Catalysis : Lithium hydride (LiH) in DMF can enhance acylation efficiency, increasing yields to >90% in comparable reactions .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- NMR Spectroscopy : Use - and -NMR to confirm the methylsulfonyl group (δ ~3.3 ppm for , δ ~40–45 ppm for ) and nitrophenyl-thiazole connectivity (aromatic protons at δ 7.4–8.2 ppm) .

- HRMS : Validate molecular weight with high-resolution mass spectrometry (e.g., [M+H] expected at ~428.06 amu) .

- HPLC : Monitor purity (>95%) using a C18 column and acetonitrile/water gradient .

Q. How can preliminary biological activity screening be designed for this compound?

- Enzyme Assays : Test inhibitory activity against HDAC6 (IC determination via fluorometric assays) due to structural similarity to known inhibitors .

- Antimicrobial Screening : Use MIC assays against S. aureus and E. coli to evaluate nitro group-mediated redox activity .

- Cytotoxicity : Assess in HEK-293 cells (CC > 50 µM) to prioritize compounds with therapeutic potential .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance target selectivity?

- Functional Group Modifications : Replace the nitro group with a methoxy or trifluoromethyl group to compare logBB values (e.g., nitro: logBB ~-1.0 vs. trifluoromethyl: ~0.14) .

- Thiazole Substitution : Introduce amino or halogen groups at the thiazole 5-position to evaluate kinase selectivity (e.g., ITK inhibition vs. HDAC6) .

- Molecular Docking : Use AutoDock Vina to model interactions with HDAC6’s catalytic Zn site, prioritizing sulfonyl and benzamide moieties .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Dose-Response Validation : Replicate assays under standardized conditions (e.g., 72-hour incubation for cytotoxicity) to address variability in IC values .

- Metabolite Profiling : Use LC-MS to identify nitro-reduced metabolites (e.g., amine derivatives) that may explain discrepancies in antimicrobial activity .

- Orthogonal Assays : Confirm HDAC6 inhibition via Western blot (acetylated α-tubulin levels) alongside enzymatic assays .

Q. How can researchers identify off-target effects in kinase inhibition studies?

- Kinome-Wide Profiling : Utilize panels like Eurofins KinaseProfiler to assess selectivity across 400+ kinases .

- CRISPR Knockout Models : Validate target engagement by comparing activity in HDAC6 vs. wild-type cells .

- Thermal Shift Assays : Measure ΔT shifts to confirm direct binding to intended targets .

Methodological Considerations

Q. What computational tools predict this compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.